3-Phenyl-1-(propan-2-yl)pyrrolidine
Description
3-Phenyl-1-(propan-2-yl)pyrrolidine is a pyrrolidine derivative featuring a phenyl group at the C3 position and an isopropyl group at the N1 position of the five-membered saturated ring. Pyrrolidine derivatives are widely studied due to their versatility in medicinal chemistry, catalysis, and materials science .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.3 g/mol |
IUPAC Name |
3-phenyl-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11(2)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
IKRKNBZNWVMXDM-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The phenyl group in 3-Phenyl-1-(propan-2-yl)pyrrolidine provides electron density to the ring, whereas electron-withdrawing groups (e.g., sulfonyl in ) reduce basicity and alter reactivity.
- Steric Effects : The isopropyl group introduces moderate steric hindrance compared to bulkier substituents like p-tolyl-propargyl .
- Polarity : Carboxylic acid derivatives (e.g., ) exhibit higher polarity, contrasting with the lipophilic isopropyl group in the target compound.
Key Observations :
- Catalytic Efficiency : Copper(I) catalysts enable high-yield propargylation (90% yield in ), while Fe2O3@SiO2/In2O3 hybrids improve regioselectivity in similar systems .
- Stereoselectivity: Enantioselective sulfenoamination (e.g., ) contrasts with non-stereoselective alkylation routes, highlighting the role of substituents in directing synthesis complexity .
Physicochemical Properties
NMR and solubility data illustrate substituent-driven variations:
Key Observations :
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